L-Methionine-34S

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

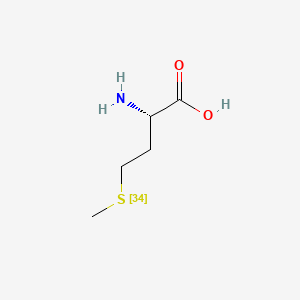

L-Methionine-34S is a stable isotope-labeled version of L-Methionine, an essential amino acid. The “34S” denotes the presence of the sulfur-34 isotope, which is a non-radioactive, stable isotope of sulfur. L-Methionine is crucial for various biological processes, including protein synthesis, methylation reactions, and as a precursor for other sulfur-containing compounds. The stable isotope labeling makes this compound particularly valuable in scientific research, especially in studies involving metabolic pathways and protein dynamics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionine-34S typically involves the incorporation of sulfur-34 into the methionine molecule. This can be achieved through chemical synthesis or biosynthetic methods. In chemical synthesis, sulfur-34 is introduced into the precursor molecules, which are then subjected to a series of reactions to form this compound. The reaction conditions often involve controlled temperatures, pH levels, and the use of specific catalysts to ensure the incorporation of the isotope without altering the chemical structure of methionine.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to incorporate sulfur-34 into methionine during their metabolic processes. The fermentation broth is then processed to extract and purify this compound. This method is preferred for its efficiency and scalability, making it possible to produce large quantities of the compound for research and industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

L-Methionine-34S undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to methionine sulfoxide and further to methionine sulfone.

Reduction: Methionine sulfoxide can be reduced back to methionine by methionine sulfoxide reductase.

Substitution: The sulfur atom in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents like dithiothreitol or enzymatic reduction using methionine sulfoxide reductase.

Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Regeneration of this compound from methionine sulfoxide.

Substitution: Various sulfur-containing derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

L-Methionine-34S is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:

Metabolic Studies: Tracking sulfur metabolism and methionine pathways in organisms.

Protein Dynamics: Investigating protein synthesis, turnover, and degradation.

Medical Research: Studying the role of methionine in diseases such as cancer and liver disorders.

Industrial Applications: Used in the production of labeled compounds for pharmaceuticals and other chemical industries.

Mécanisme D'action

L-Methionine-34S exerts its effects primarily through its role as an amino acid in protein synthesis and as a methyl donor in methylation reactions. It is incorporated into proteins during translation and participates in the synthesis of S-adenosylmethionine, a key methyl donor in various biochemical pathways. The sulfur-34 isotope does not alter the biochemical properties of methionine but allows for precise tracking and quantification in metabolic studies.

Comparaison Avec Des Composés Similaires

L-Methionine-34S is unique due to its stable isotope labeling, which distinguishes it from regular L-Methionine. Similar compounds include:

L-Methionine: The non-labeled version, essential for protein synthesis and various metabolic processes.

DL-Methionine: A racemic mixture of D- and L-Methionine, used in animal feed and supplements.

S-Methylmethionine: A derivative of methionine involved in plant metabolism and stress responses.

This compound stands out for its application in research, providing insights into metabolic pathways and protein dynamics that are not possible with non-labeled methionine.

Activité Biologique

L-Methionine-34S, a sulfur-containing amino acid, is an essential nutrient involved in various biological processes. Its biological activity has been extensively studied, particularly in relation to cancer biology, oxidative stress, immune response, and antifungal properties. This article synthesizes findings from diverse research studies to present a comprehensive overview of the biological activities associated with this compound.

1. Cancer Biology

Methionine Restriction and Tumor Growth

Research indicates that methionine plays a critical role in the growth and metabolism of cancer cells. Studies have shown that methionine restriction can selectively impair the growth of malignant cells while allowing normal cells to thrive. For instance:

- Cell Culture Studies : In experiments involving 23 cancer cell lines, it was found that 11 lines were absolutely dependent on methionine for growth. In contrast, normal cells could survive in methionine-depleted media supplemented with homocysteine .

- Animal Models : Methionine restriction has demonstrated effectiveness in inhibiting tumor growth in various models, including patient-derived xenografts of colorectal cancer and mouse models of soft-tissue sarcoma. In these studies, methionine deprivation not only suppressed tumor growth but also enhanced the efficacy of chemotherapy agents like 5-FU .

Table 1: Effects of Methionine Restriction on Cancer Cell Lines

| Cancer Type | Cell Lines | Response to Methionine Restriction |

|---|---|---|

| Lung | A549 | Growth inhibition |

| Breast | MCF-7 | Growth inhibition |

| Prostate | DU145 | Induced apoptosis |

| Colorectal | HCT116 | Growth inhibition |

| Melanoma | A375 | Growth inhibition |

2. Antioxidant Properties

This compound also exhibits significant antioxidant activity. It serves as a precursor for cysteine, which is vital for the synthesis of glutathione (GSH), a major antioxidant in the body.

- Oxidative Stress Protection : Studies have shown that L-methionine can limit reactive oxygen species (ROS) production and enhance GSH synthesis through various enzymatic pathways. This action helps protect cells from oxidative damage, particularly in neuronal tissues .

Case Study: Neuroprotection

A study demonstrated that L-methionine administration prevented dopaminergic neuron death and protein aggregation caused by oxidative stress in models of neurodegeneration .

3. Immune Response Modulation

L-Methionine has been shown to influence immune responses, particularly in enhancing B cell function.

- B Cell Activation : A recent study highlighted that L-methionine supplementation modulated IgM+ B cell responses, enhancing their phagocytic capacity. This suggests potential applications in improving immune function during nutritional deficiencies or stress conditions .

4. Antifungal Activity

L-Methionine's antifungal properties have also been explored, particularly its effects on the pathogenic fungus Botrytis cinerea.

- Membrane Integrity Disruption : Research indicates that treatment with L-methionine leads to significant impairment of the cell membrane integrity of B. cinerea, resulting in increased leakage of nucleic acids and proteins from fungal cells . The study reported dose-dependent effects where higher concentrations of L-methionine resulted in greater membrane damage.

Table 2: Effects of L-Methionine on Botrytis cinerea

| Concentration (mmol/L) | Electrical Conductivity Change (%) | MDA Content Increase (fold) |

|---|---|---|

| Control | 0 | 1 |

| 25 | 75.1 | 2.9 |

| 50 | 85.6 | 3.1 |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and purifying L-Methionine-34S to ensure isotopic integrity?

- Methodological Answer : Synthesis requires strict control of sulfur-34 incorporation to avoid isotopic dilution. Protocols should include mass spectrometry (MS) validation to confirm isotopic purity (>98% 34S enrichment) and HPLC purification to remove unlabeled methionine byproducts. Storage in inert, light-protected containers at -20°C minimizes degradation .

Q. How do researchers detect and quantify L-Methionine-34S in biological systems?

- Methodological Answer : Radiometric detection (e.g., liquid scintillation counting) is standard for 35S-labeled analogs, but for stable 34S, isotope ratio mass spectrometry (IRMS) or tandem MS (MS/MS) is preferred. Calibration curves using internal standards (e.g., 13C-methionine) improve accuracy .

Q. What are the standard protocols for incorporating L-Methionine-34S into microbial or cell culture studies?

- Methodological Answer : Supplement growth media (e.g., M9 minimal media) with 400–620 µM L-Methionine-34S, ensuring methionine auxotrophy in model organisms. Pre-test isotopic competition with endogenous sulfur sources (e.g., cysteine) to validate uptake efficiency .

Q. How should researchers handle safety and contamination risks associated with L-Methionine-34S?

- Methodological Answer : Use PPE (nitrile gloves, lab coats) and conduct work in fume hoods. Avoid aerosolization during weighing. Contaminated waste must be segregated and disposed via certified radioactive/isotopic waste channels, even for stable isotopes, to prevent environmental cross-contamination .

Advanced Research Questions

Q. How can isotopic interference from L-Methionine-34S affect metabolic flux analysis, and how is this mitigated?

- Methodological Answer : 34S incorporation may skew sulfur-dependent pathways (e.g., homocysteine cycling). Use parallel 13C- or 15N-labeled tracers to decouple sulfur-specific effects. Computational modeling (e.g., flux balance analysis) helps distinguish isotopic "cross-talk" .

Q. What experimental designs address contradictions in sulfur allocation data from L-Methionine-34S labeling studies?

- Methodological Answer : Contradictions often arise from compartmentalized sulfur pools (e.g., mitochondrial vs. cytosolic). Subcellular fractionation coupled with pulse-chase labeling resolves spatial dynamics. Replicate experiments with varying tracer concentrations (200–800 µM) to test dose-dependent effects .

Q. How do researchers validate the absence of isotopic exchange in L-Methionine-34S during long-term incubations?

- Methodological Answer : Conduct time-course MS analyses to track 34S stability. Control experiments with 34S-free media quantify background exchange rates. Use chemostat cultures to maintain constant metabolic conditions, minimizing artifacts from nutrient depletion .

Q. What advanced techniques optimize the use of L-Methionine-34S in multi-omics integration (e.g., proteomics + metabolomics)?

- Methodological Answer : Couple LC-MS/MS proteomics (for 34S-labeled proteins) with NMR-based metabolomics (for sulfur-containing metabolites like S-adenosylmethionine). Data alignment tools (e.g., XCMS Online) reconcile retention time shifts and isotopic peaks .

Q. Methodological Best Practices

Propriétés

IUPAC Name |

(2S)-2-amino-4-methyl(34S)sulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i9+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEARJCKVFRZRR-XFUDJREASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[34S]CC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.